molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B1314669
CAS No.: 35357-56-3
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups in the thiophene and/or pyrrole rings . Another method follows the Hemetsberger–Knittel protocol, which includes nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and thermolysis promoting intramolecular cyclocondensation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .

Biological Activity

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused thiophene and pyrrole ring system with an ethyl ester functional group. Its molecular formula is C₉H₉N₁O₂S, and it is characterized by the following structural attributes:

  • Thieno[2,3-b]pyrrole core : Provides unique reactivity.
  • Ethyl carboxylate group : Enhances solubility and biological interaction potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can interact with receptors to alter their function.
  • Cellular Signaling Interference : It potentially disrupts signaling pathways critical for cell proliferation and survival.

These mechanisms contribute to its anticancer properties and other therapeutic potentials.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Data :
    • IC₅₀ values for HepG2 (liver carcinoma) and PC-3 (prostate cancer) were reported as 4.296 ± 0.2 µM and 7.472 ± 0.42 µM, respectively, indicating significant antiproliferative effects .
Cell LineIC₅₀ (µM)Mechanism of Action
HepG24.296 ± 0.2Induction of apoptosis
PC-37.472 ± 0.42Cell cycle arrest

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent. Its unique structure allows it to interact effectively with inflammatory pathways:

  • Potential Mechanisms :
    • Inhibition of pro-inflammatory cytokines.
    • Modulation of immune responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other thieno derivatives to evaluate its unique properties:

Compound NameStructural DifferencesBiological Activity
Ethyl 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylateMethyl group at position 6Enhanced anti-inflammatory activity
Ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylateChlorine substitution at position 2Altered reactivity; reduced cytotoxicity

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various thieno derivatives demonstrated that this compound exhibited significant cytotoxicity against liver cancer cells, supporting its potential as a lead compound in drug development .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells .
  • Further Investigations Needed : While preliminary findings are promising, extensive studies are required to fully elucidate the mechanisms of action and therapeutic targets of this compound .

Properties

IUPAC Name

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJGLCVEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470926
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35357-56-3
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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